molecular formula C8H4Cl2F3NO2 B14165723 5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine CAS No. 146628-56-0

5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine

Cat. No.: B14165723
CAS No.: 146628-56-0
M. Wt: 274.02 g/mol
InChI Key: XAGSXPKZLVNTID-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine is a heterocyclic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine typically involves the reaction of 5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxole with an amine source. One common method is the nucleophilic substitution reaction where the amine group replaces a leaving group on the benzodioxole ring. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted benzodioxole compounds .

Scientific Research Applications

5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine involves its interaction with specific molecular targets. In the context of its antiparasitic activity, the compound disrupts the oxidative phosphorylation process in parasites by acting as an uncoupler. This leads to the dissipation of the proton gradient across the mitochondrial membrane, ultimately inhibiting ATP synthesis and causing cell death .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole
  • 5,6-Dichloro-2-(trifluoromethyl)pyrimidin-4-amine

Comparison

Compared to similar compounds, 5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine exhibits unique properties due to the presence of the benzodioxole ring.

Properties

CAS No.

146628-56-0

Molecular Formula

C8H4Cl2F3NO2

Molecular Weight

274.02 g/mol

IUPAC Name

5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine

InChI

InChI=1S/C8H4Cl2F3NO2/c9-3-1-5-6(2-4(3)10)16-8(14,15-5)7(11,12)13/h1-2H,14H2

InChI Key

XAGSXPKZLVNTID-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC(O2)(C(F)(F)F)N

Origin of Product

United States

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